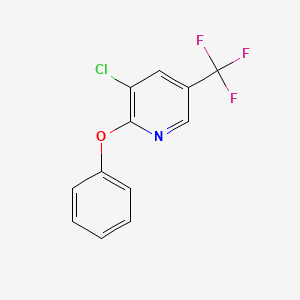

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine

概要

説明

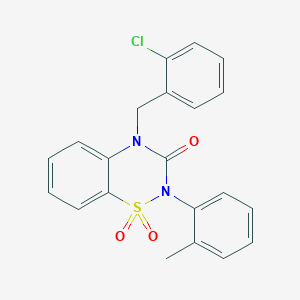

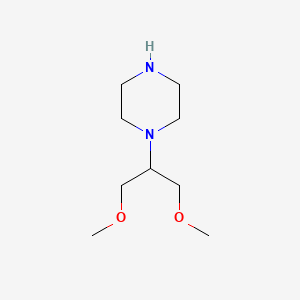

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . It has a molecular weight of 273.64 .

Synthesis Analysis

The synthesis of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is represented by the linear formula C12H7ClF3NO . The InChI code for this compound is 1S/C12H7ClF3NO/c13-10-6-8 (12 (14,15)16)7-17-11 (10)18-9-4-2-1-3-5-9/h1-7H .Chemical Reactions Analysis

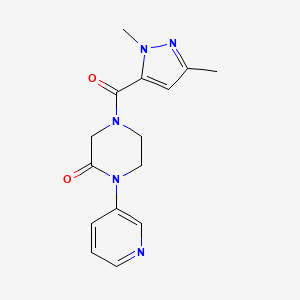

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine participates in various chemical reactions. For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a liquid or low melting solid .科学的研究の応用

Synthesis and Chemical Properties

Synthesis in Pesticide Production : 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, is notably used in the synthesis of pesticides. This paper reviews various synthesis processes and evaluates each method's effectiveness (Lu Xin-xin, 2006).

Bioactivity in Fungicides : Novel derivatives containing 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy phenyl exhibited significant fungicidal activities, particularly against wheat powdery mildew and cucumber diseases (Chunrui Yu et al., 2006).

Crystallography and Material Studies

Crystal Structure Analysis : A study on fluazinam, a compound containing 3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine, discusses its crystal structure, highlighting significant hydrogen bonding and three-dimensional network formation (Youngeun Jeon et al., 2013).

Halogen Shuffling in Pyridines : Research on halogen/metal exchange and electrophilic trapping demonstrates the chemical versatility of chloro-(trifluoromethyl)pyridine derivatives in synthetic chemistry (F. Mongin et al., 1998).

Pharmaceutical and Biochemical Applications

Antimicrobial Activities and DNA Interaction : Investigations reveal antimicrobial activities and DNA interaction properties of chloro-(trifluoromethyl)pyridine, demonstrating potential in pharmaceutical applications (M. Evecen et al., 2017).

Potential in Antithyroid Drug Development : The behavior of trifluoromethyl-pyridine-2-thione towards iodine, a potential antithyroid drug, has been studied, revealing interesting structural and spectroscopic properties (M. S. Chernov'yants et al., 2011).

Agricultural Applications

- Use in Herbicide Synthesis : The synthesis principles of chloro-trifluoromethyl pyridine and its applications as intermediates in herbicides are summarized, highlighting its significance in agrochemicals (Liu Guang-shen, 2014).

作用機序

Safety and Hazards

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHOIHROGVVRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2426770.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)

![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)

![Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2426785.png)